![molecular formula C22H24ClN5O3 B602263 Domperidone Impurity C CAS No. 118435-03-3](/img/structure/B602263.png)
Domperidone Impurity C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Domperidone Impurity C is a derivative of Domperidone . Domperidone is a powerful peripheral dopamine receptor antagonist . It is used in laboratory tests as prescribed in the European Pharmacopoeia .
Synthesis Analysis
Domperidone can be synthesized from the coupling reaction of two benzimidazolone derivatives . Intermediate 1 can be prepared by two synthetic routes: the cyclization of o-phenylenediamine with carbonyl reagents followed by coupling with 1,3-dihalopropane, and the coupling reaction of o-halo or o-amino substituted nitrobenzene with 1,3-disubstituted propane followed by reduction and cyclization . Intermediate 2 is synthesized by coupling substituted nitrobenzene with 4-aminopiperidine followed by reduction and cyclization, which is similar to the synthetic route of intermediate 1 .
Molecular Structure Analysis
The molecular formula of Domperidone Impurity C is C22H24ClN5O3.H2O .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Domperidone involve coupling reactions, cyclization, and reduction .
Applications De Recherche Scientifique
Preparation of Domperidone
Domperidone is a powerful peripheral dopamine receptor antagonist . The synthetic methods and processes of this drug involve the coupling reaction of two benzimidazolone derivatives . Understanding the advantages and drawbacks of these synthetic methodologies would provide insights for the development of new strategies to prepare domperidone . Moreover, the methods used to synthesize domperidone can provide alternative approaches in the preparation of drugs or compounds with similar structure .
Degradation Studies
Domperidone was subjected to acid, base-mediated hydrolysis, peroxide-mediated oxidation, photolysis, and thermal degradation according to ICH guidelines to observe the stability of the selected drug under the stress conditions . Although the drug is resistant to base hydrolysis, photolysis, and thermal stressors, two degradants (DP-ISO1 and DP-ISO2) were formed in acid-mediated hydrolysis . Oxidation with hydrogen peroxide also resulted in one product (DP-OX) . All three degradants were isolated from the crude reaction mixture by preparative high-performance liquid chromatography and supercritical fluid chromatography .
Quantitative Estimation in Pharmaceutical Dosage
A gradient reversed-phase liquid chromatographic (RP-LC) method was developed for the quantitative estimation of impurities in the pharmaceutical dosage form of Omeprazole and Domperidone capsules . The mean average of the areas for domperidone, its six impurities, and droperidol were determined and plotted against concentration .
Mécanisme D'action
As a derivative of Domperidone, Domperidone Impurity C may share similar mechanisms of action. Domperidone acts as a prokinetic agent through its regulation on the motility of gastric and small intestinal smooth muscle and has antiemetic activity due to the blockade of dopamine receptors in the chemoreceptor trigger zone .
Safety and Hazards
Orientations Futures
Understanding the advantages and drawbacks of the synthetic methodologies used to prepare Domperidone could provide insights for the development of new strategies to prepare Domperidone and its impurities, including Domperidone Impurity C . The methods used to synthesize Domperidone can provide alternative approaches in the preparation of drugs or compounds with similar structure .
Propriétés
IUPAC Name |
6-chloro-3-[1-oxido-1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-1-ium-4-yl]-1H-benzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O3/c23-15-6-7-20-18(14-15)25-22(30)27(20)16-8-12-28(31,13-9-16)11-3-10-26-19-5-2-1-4-17(19)24-21(26)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXNVTGQTMNCFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)(CCCN4C5=CC=CC=C5NC4=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.